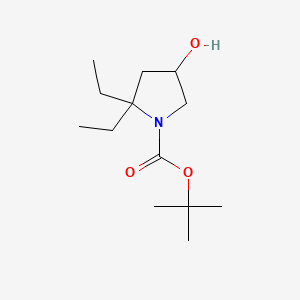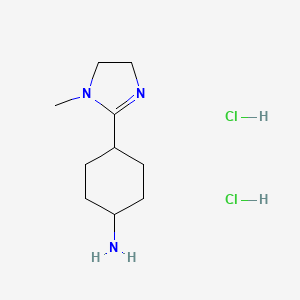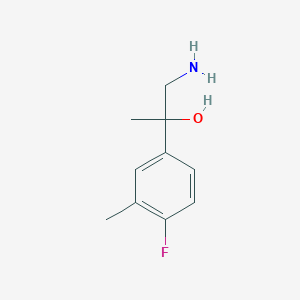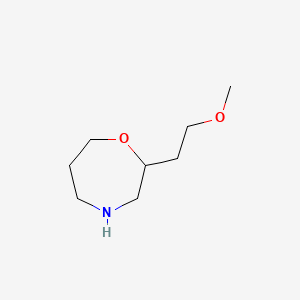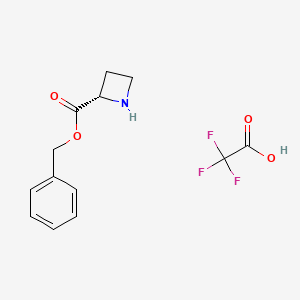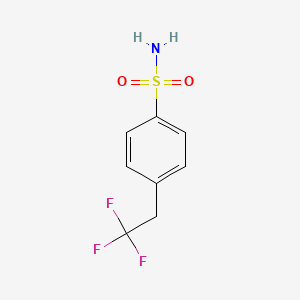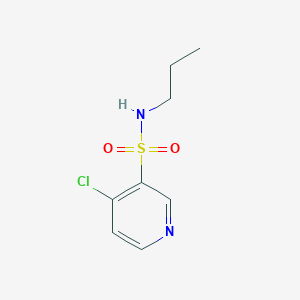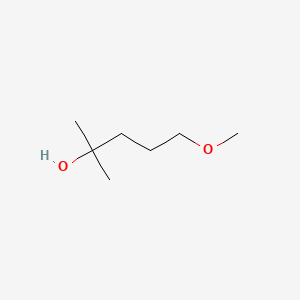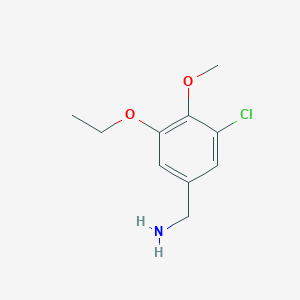
(3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine is an organic compound with the molecular formula C10H14ClNO2 It is a derivative of methanamine, substituted with chloro, ethoxy, and methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine typically involves multi-step organic reactions. One common method starts with the nitration of a suitable precursor, followed by reduction to form the amine group, and finally, substitution reactions to introduce the chloro, ethoxy, and methoxy groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert nitro groups to amines.
Substitution: Halogenation and alkylation reactions are common for introducing or modifying substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and alkyl halides (R-X) are used under various conditions, often in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction typically produces amines.
Scientific Research Applications
(3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro, ethoxy, and methoxy groups on the phenyl ring can influence the compound’s binding affinity and specificity. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
(4-Methoxyphenyl)methanamine: Similar structure but lacks the chloro and ethoxy groups.
(3-Methoxyphenyl)boronic acid: Contains a boronic acid group instead of the amine group.
(4-Methoxybenzylamine): Similar structure but with different substituents on the phenyl ring
Uniqueness
(3-Chloro-5-ethoxy-4-methoxyphenyl)methanamine is unique due to the specific combination of chloro, ethoxy, and methoxy groups on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C10H14ClNO2 |
|---|---|
Molecular Weight |
215.67 g/mol |
IUPAC Name |
(3-chloro-5-ethoxy-4-methoxyphenyl)methanamine |
InChI |
InChI=1S/C10H14ClNO2/c1-3-14-9-5-7(6-12)4-8(11)10(9)13-2/h4-5H,3,6,12H2,1-2H3 |
InChI Key |
DPLYUFASQNDHNN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)CN)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


